4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione
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Overview
Description
4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione is a complex organic compound that belongs to the class of hydrazone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . The structure of this compound includes a benzopyran core, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione typically involves the condensation of 2-nitrophenylhydrazine with dehydroacetic acid in a 1:1 molar ratio in ethanol under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases.
Scientific Research Applications
4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Medicine: It is being investigated for its antimicrobial properties against various bacterial strains.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspase-9 and caspase-3 . This leads to programmed cell death, which is a desirable effect in cancer treatment.
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives such as:
- (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one
- Methyl 5-methyl-4-{(1E)-1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}furan-3-carboxylate These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione lies in its specific combination of a benzopyran core with a nitrophenylhydrazinylidene moiety, which contributes to its distinct biological properties.
Properties
CAS No. |
259873-70-6 |
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Molecular Formula |
C16H11N3O5 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-3-[(2-nitrophenyl)diazenyl]chromen-2-one |
InChI |
InChI=1S/C16H11N3O5/c1-9-11-7-6-10(20)8-14(11)24-16(21)15(9)18-17-12-4-2-3-5-13(12)19(22)23/h2-8,20H,1H3 |
InChI Key |
SHKAYVSWVSZCCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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